
Beta-Amyloid (25-35), scrambled
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Amyloid (25-35), scrambled is a useful research compound. Molecular weight is 1060.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mechanistic Studies in Alzheimer's Disease
Beta-Amyloid (25-35) is instrumental in elucidating the molecular mechanisms of AD. It has been shown to induce autophagy and apoptosis in neuronal cells, which are critical processes in AD pathology.
Case Study: Autophagy and Apoptosis
A study demonstrated that Aβ 25-35 activates autophagy in human neuroblastoma SH-SY5Y cells, leading to delayed apoptosis. The activation of autophagy was evidenced by increased levels of LC3B, a marker for autophagic activity. However, prolonged exposure resulted in cell death due to lysosomal dysfunction . This highlights the dual role of Aβ 25-35 in promoting cell survival initially but ultimately leading to neurodegeneration.
Neuroinflammatory Response
The peptide also plays a significant role in mediating inflammatory responses associated with AD.
Case Study: MCP-1 Production
Research indicated that Aβ 25-35 stimulates human monocytes to produce monocyte chemotactic protein-1 (MCP-1), which is essential for recruiting immune cells to sites of amyloid deposition. This effect was not replicated by scrambled versions of the peptide, underscoring the specific biological activity of Aβ 25-35 . The synergy between Aβ 25-35 and interferon-gamma further amplifies this inflammatory response, suggesting potential therapeutic targets for modulating neuroinflammation in AD.
Membrane Stability and Hemolysis
Beta-Amyloid (25-35) has been studied for its effects on cellular membranes, particularly red blood cells (RBCs).
Case Study: Hemolysis Induction
A study found that Aβ 25-35 induces hemolysis across various age groups of rat RBCs, indicating its potential impact on membrane integrity and stability. This suggests that Aβ 25-35 could contribute to systemic effects beyond neuronal damage, potentially influencing vascular health in AD patients .
Platelet Dysfunction
Another critical application of Aβ 25-35 is its role in platelet function and dysfunction.
Case Study: Platelet Damage
Research has shown that Aβ 25-35 selectively damages platelets from Alzheimer's patients, which may contribute to coagulopathy observed in these individuals. This finding emphasizes the broader implications of amyloid peptides on circulatory health and their potential as biomarkers for disease progression .
Therapeutic Implications
Understanding the mechanisms by which Aβ 25-35 exerts its effects can lead to novel therapeutic strategies aimed at mitigating AD symptoms or slowing disease progression.
Potential Therapeutic Targets
Targeting pathways activated by Aβ 25-35, such as autophagy modulation or inflammatory response inhibition, may provide new avenues for treatment. For instance, enhancing autophagic flux could counteract the neurotoxic effects associated with prolonged exposure to amyloid peptides .
Data Summary Table
Eigenschaften
Molekulargewicht |
1060.3 |
---|---|
Sequenz |
MAKGINGISGL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.